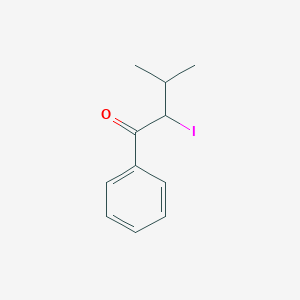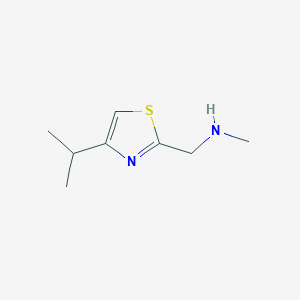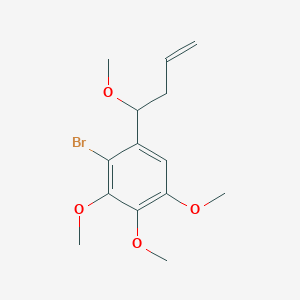![molecular formula C8H10ClNS B12610203 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine CAS No. 873017-02-8](/img/structure/B12610203.png)
3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is a heterocyclic compound that features a unique structure combining a thieno ring with an azepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno derivative with an azepine precursor in the presence of a chlorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It can be used in the synthesis of materials with specific properties
Mécanisme D'action
The mechanism by which 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Thieno[2,3-d]pyrimidines: These compounds share a similar thieno ring structure but differ in the attached pyrimidine ring.
Thieno[2,3-d]pyridazines: These compounds also feature a thieno ring but are fused with a pyridazine ring.
Uniqueness: 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is unique due to its specific combination of a thieno ring with an azepine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
873017-02-8 |
|---|---|
Formule moléculaire |
C8H10ClNS |
Poids moléculaire |
187.69 g/mol |
Nom IUPAC |
3-chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine |
InChI |
InChI=1S/C8H10ClNS/c9-7-5-11-8-2-4-10-3-1-6(7)8/h5,10H,1-4H2 |
Clé InChI |
GTEPTIDVSQWXRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC2=C1C(=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610123.png)
![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)





![Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane](/img/structure/B12610170.png)
![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)
